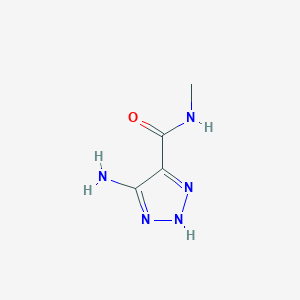

5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-methyl-2H-triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-6-4(10)2-3(5)8-9-7-2/h1H3,(H,6,10)(H3,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRDRQWIQNKHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NNN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated [3+2] Cycloaddition

This method is the most widely reported and involves the following steps:

-

- Sodium ethoxide (1.2 mmol) in anhydrous ethanol (10 mL), under nitrogen atmosphere.

- Cooling to 0°C before addition of cyano component (1.1 mmol).

- Stirring at 0°C for 10 minutes.

- Addition of azido component (1.0 mmol).

- Maintenance at 0°C for 2 minutes, then warming to room temperature.

- Sonication for 20 seconds.

- Heating at 40°C for 4 hours.

- Quenching with deionized water and extraction.

-

- The azide and nitrile undergo a [3+2] cycloaddition to form the 1,2,3-triazole ring.

- The amino group is introduced at the 5-position during the cyclization.

-

- Non-moisture sensitive and non-air sensitive.

- High yields and purity.

- Modular synthesis allowing easy variation of substituents.

-

- Yields typically range from 50% to 77% depending on substituents and conditions.

Cyclization of α-Cyanoacetamide with Azide In Situ

An alternative approach involves the cyclization of α-cyanoacetamide derivatives with azides generated in situ:

-

- Dissolution of α-cyanoacetamide in ethanol.

- Addition of sodium hydroxide as base.

- Heating under microwave irradiation at 80°C for 1 hour.

- Workup involving acid-base extraction and purification by trituration.

-

- Formation of 5-amino-1,2,3-triazole-4-carboxamide derivatives as white powders.

- Moderate yields around 56% reported.

-

- Microwave heating accelerates the reaction.

- Straightforward purification.

Lewis Acid-Catalyzed Direct Amidation of Ester with Amine

For functionalized derivatives, amidation of esters with amines catalyzed by Lewis acids is employed:

-

- Reaction of ester intermediate with amine in presence of Lewis acid catalyst.

- Stirring at room temperature to induce amidation.

- Precipitation and isolation of the product as hydrochloride salt.

-

- High yields reported, e.g., 77% for specific substituted triazole carboxamide hydrochlorides.

-

- Direct amidation avoids multi-step peptide coupling.

- Produces stable salts suitable for biological testing.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Base-mediated [3+2] cycloaddition | Sodium ethoxide, azide, nitrile | 0°C to 40°C, 4 h, ethanol, N2 | 50-77 | Modular, mild, non-moisture sensitive | Widely applicable, scalable |

| Cyclization of α-cyanoacetamide with azide in situ | α-Cyanoacetamide, NaOH, azide | Microwave, 80°C, 1 h | ~56 | Fast, microwave-assisted | Moderate yield, requires base |

| Lewis acid-catalyzed amidation | Ester, amine, Lewis acid catalyst | Room temp, 3 days | ~77 | Direct amidation, high yield | Produces hydrochloride salts |

Research Findings and Optimization Notes

- Optimization studies have shown that the choice of base and solvent significantly affects yield and purity.

- Sodium ethoxide in ethanol under inert atmosphere provides reproducible and high-yielding cyclization.

- Microwave irradiation can reduce reaction times drastically but may require optimization to avoid decomposition.

- Direct amidation using Lewis acids simplifies the synthesis of functionalized derivatives, improving scalability.

- The modular nature of the synthesis allows for rapid analog generation, facilitating structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the triazole ring into different reduced forms.

Substitution: The amino and carboxamide groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of 5-amino-1,2,3-triazole-4-carboxamide is its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that derivatives of this compound exhibit submicromolar activity against the parasite, making them promising candidates for new treatments. A study optimized several compounds from this series, leading to significant improvements in potency, aqueous solubility, and metabolic stability, which are crucial for oral bioavailability .

The optimization process involved phenotypic high-content screening against infected VERO cells and resulted in compounds that demonstrated substantial suppression of parasite burden in mouse models. This highlights the potential of ATC derivatives as safer alternatives to existing treatments like benznidazole and nifurtimox, which have severe side effects and limited effectiveness during chronic phases of infection .

Inhibition of Bacterial Resistance Mechanisms

Another critical application is in combating bacterial resistance. The compound has been refined to inhibit the SOS response in bacteria such as Escherichia coli and Pseudomonas aeruginosa. This response is crucial for bacterial survival under stress conditions and contributes to antibiotic resistance. The development of a modular synthesis approach allowed for the identification of analogs with improved potency and broader activity against multiple pathogens .

The structure-activity relationship studies revealed essential features necessary for effective inhibition, paving the way for the development of new classes of antibiotics that can mitigate resistance mechanisms .

Synthetic Pathways

The synthesis of 5-amino-N-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through various methods including microwave-assisted synthesis, which enhances yield and purity . The compound can also undergo transformations to generate diverse libraries of biologically active derivatives suitable for further pharmacological evaluation.

Structural Modifications

Structural modifications have been explored to enhance the biological activity of ATC derivatives. For example, substituents on the triazole ring can significantly influence potency against specific targets. The introduction of different functional groups can also improve solubility and metabolic stability, which are critical parameters for drug development .

Case Studies and Findings

Mechanism of Action

The mechanism of action of 5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Key Analogues and Their Activities

Impact of Substituents on Activity

- N-Methyl Group (Primary Compound): The simple N-methyl carboxamide in this compound lacks bulky or halogenated substituents, which may limit its target specificity compared to derivatives like CAI or dichlorophenyl analogues.

- Aryl and Halogenated Groups : Compounds with aryl substituents (e.g., dichlorophenyl, methylphenyl) exhibit enhanced antiproliferative activity, likely due to improved hydrophobic interactions with target proteins . CAI’s dichlorobenzyl group contributes to its calcium influx inhibition but also increases metabolic instability, leading to inactive metabolites .

- Carbamoylmethyl Group: The 5-amino-1-(carbamoylmethyl) derivative’s β-turn mimetic structure enables inhibition of LexA autoproteolysis, critical for blocking the bacterial SOS response. This highlights the role of conformational mimicry in targeting protein-protein interactions .

Biological Activity

5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamide (ATC) is a compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a triazole core that is known for its diverse biological properties. Its molecular formula is C5H7N5O, and it has a molecular weight of 155.14 g/mol. The presence of the amino and carboxamide functional groups contributes to its solubility and reactivity in biological systems.

Research indicates that the biological activity of ATC is primarily linked to its interaction with various biological targets:

- Inhibition of Trypanosoma cruzi : ATC has been shown to exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas' disease. In vitro studies demonstrated submicromolar potency (pEC50 > 6), indicating strong efficacy in reducing parasite burden in infected cells .

- Modulation of Enzymatic Activity : The compound has been evaluated for its ability to modulate enzyme activities associated with bacterial SOS responses. High-throughput screening identified ATC derivatives capable of inhibiting RecA-mediated LexA cleavage, a crucial step in bacterial stress response .

Antiparasitic Activity

A significant study focused on optimizing the 5-amino-1,2,3-triazole-4-carboxamide series for treating Chagas' disease highlighted the following findings:

- Screening and Optimization : A phenotypic high-content screening approach was employed to identify active compounds against T. cruzi. The optimization led to improvements in potency, solubility, and metabolic stability .

- In Vivo Efficacy : One optimized compound demonstrated significant suppression of parasite burden in a mouse model when administered at a dose of 10 mg/kg. The pharmacokinetic profile indicated favorable absorption characteristics despite challenges related to solubility .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the triazole scaffold affect biological activity:

| Modification Type | Observed Effect |

|---|---|

| Substitution at N1 | Increased potency against T. cruzi |

| Alteration of carboxamide group | Enhanced solubility and metabolic stability |

| Variation in alkyl chain length | Impact on selectivity and toxicity profiles |

These findings underline the importance of chemical modifications in enhancing the therapeutic potential of triazole derivatives.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

- Antiparasitic Treatments : Its efficacy against T. cruzi positions it as a candidate for developing new treatments for Chagas' disease, especially considering the limitations of existing therapies .

- Antibacterial Agents : The ability to modulate bacterial stress responses suggests potential applications in developing novel antibacterial agents targeting resistant strains .

Q & A

Q. What are the common synthetic routes for 5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves a Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the carboxamide and methylamino groups. Key steps include:

- Triazole ring formation : Azides and terminal alkynes react under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate) in polar solvents (e.g., DMF/H₂O) at 25–60°C .

- Carboxamide introduction : Amidation via coupling reagents (e.g., EDC/HOBt) or nucleophilic substitution .

- Yield optimization : Excess reagents, inert atmospheres, and microwave-assisted synthesis can improve efficiency .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylamino group at N1, carboxamide at C4) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm error) .

Q. How is the compound’s solubility and stability assessed in biological assays?

- Solubility : Tested in DMSO, PBS, or simulated gastric fluid via UV-Vis spectroscopy. Low aqueous solubility (common in triazoles) may require co-solvents (e.g., cyclodextrins) .

- Stability : HPLC or LC-MS monitors degradation under physiological pH (4–8) and temperature (37°C) over 24–72 hours .

Advanced Research Questions

Q. How can structural modifications improve bioactivity against specific targets (e.g., enzymes or receptors)?

- Structure-Activity Relationship (SAR) :

- Rational design : Molecular docking (AutoDock Vina) predicts binding modes to targets like Trypanosoma cruzi enzymes .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

- Dose-response standardization : Use consistent assay conditions (e.g., ATP levels in cell viability assays) .

- Off-target profiling : Screen against unrelated enzymes/receptors to rule out nonspecific effects .

- Meta-analysis : Compare datasets across studies with similar cell lines (e.g., VERO vs. HEK293) and exposure times .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

- ADME prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Solubility enhancement : Introduce polar groups (e.g., hydroxyls) or formulate as prodrugs (e.g., ester derivatives) .

- Metabolic stability : Replace labile methyl groups with fluorine atoms to slow hepatic clearance .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 knockouts : Disrupt putative targets (e.g., T. cruzi CYP51) to confirm on-pathway effects .

- Proteomics : SILAC or TMT labeling identifies differentially expressed proteins post-treatment .

- In vivo models : Murine Chagas disease models assess parasite burden reduction via qPCR .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on cytotoxicity?

- Cell line variability : Primary vs. immortalized cells exhibit differential sensitivity .

- Assay interference : Carboxamide derivatives may quench fluorescence in MTT assays, requiring validation via alternative methods (e.g., resazurin) .

- Impurity artifacts : HPLC purity thresholds (<95%) must be enforced to exclude byproduct effects .

Methodological Best Practices

Q. What are the best practices for crystallographic refinement of triazole derivatives?

- Data collection : Use high-resolution (<1.0 Å) synchrotron data to resolve anisotropic displacement .

- Refinement : SHELXL’s restraints/constraints manage disorder in flexible substituents (e.g., methyl groups) .

- Validation : Check R-factors (<5%), ADP consistency, and hydrogen-bond geometry with PLATON .

Q. How to design robust dose-escalation studies for in vivo efficacy?

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Allometric scaling from rodent plasma levels predicts human dosing .

- Toxicology screens : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) at 2× therapeutic doses .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.